molecular formula C22H35NO6 B11088902 Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate

Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate

Cat. No.: B11088902
M. Wt: 409.5 g/mol
InChI Key: POAVAOUNWNOAPW-UHFFFAOYSA-N
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Description

Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate is a complex organic compound with the molecular formula C22H35NO6 This compound features a benzoyl group substituted with three methoxy groups, an amide linkage, and an undecanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

Scientific Research Applications

Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate involves its interaction with specific molecular targets. The compound’s methoxy groups and amide linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate is unique due to its combination of a long aliphatic chain, an amide linkage, and multiple methoxy groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H35NO6

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate

InChI

InChI=1S/C22H35NO6/c1-26-18-15-17(16-19(27-2)21(18)29-4)22(25)23-14-12-10-8-6-5-7-9-11-13-20(24)28-3/h15-16H,5-14H2,1-4H3,(H,23,25)

InChI Key

POAVAOUNWNOAPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCCCCC(=O)OC

Origin of Product

United States

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